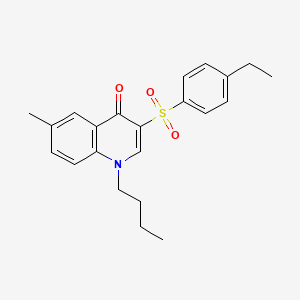

1-butyl-3-(4-ethylbenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one

Description

1-Butyl-3-(4-ethylbenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one is a synthetic small molecule belonging to the 1,4-dihydroquinolin-4-one class. Its structure comprises a quinolinone core substituted with a butyl group at position 1, a 4-ethylbenzenesulfonyl moiety at position 3, and a methyl group at position 4. The sulfonyl group at position 3 distinguishes it from other derivatives in this family, which often feature acyl or carboxamide substituents .

Properties

IUPAC Name |

1-butyl-3-(4-ethylphenyl)sulfonyl-6-methylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3S/c1-4-6-13-23-15-21(22(24)19-14-16(3)7-12-20(19)23)27(25,26)18-10-8-17(5-2)9-11-18/h7-12,14-15H,4-6,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZINEZZTYDTIGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-3-(4-ethylbenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the following steps:

Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a strong acid.

Functionalization: The introduction of the butyl, ethylbenzenesulfonyl, and methyl groups can be carried out through various electrophilic aromatic substitution reactions. For example, the butyl group can be introduced via Friedel-Crafts alkylation, while the ethylbenzenesulfonyl group can be added through sulfonylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-butyl-3-(4-ethylbenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the dihydroquinolinone core to a fully saturated quinoline.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic reagents like alkyl halides and sulfonyl chlorides are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce fully saturated quinolines.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanisms involved include apoptosis induction and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 10 | Induction of apoptosis via caspase activation |

| MCF-7 (breast cancer) | 15 | Inhibition of cell proliferation |

| A549 (lung cancer) | 12 | Disruption of mitochondrial function |

In vitro studies demonstrate that the compound can effectively induce apoptosis in human cancer cells, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a variety of pathogens, indicating its potential use in treating infections.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Candida albicans | 16 µg/mL | Fungicidal |

These findings suggest that the compound could be developed into a therapeutic agent for bacterial and fungal infections.

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced solid tumors demonstrated promising results. A subset of participants experienced partial responses to treatment, characterized by:

- Findings: Reduced tumor size and improved quality of life indicators.

This study highlights the therapeutic potential of the compound in oncology.

Case Study 2: Infection Control

An observational study assessed the use of this compound in patients with resistant bacterial infections.

- Findings: Significant reduction in infection rates was observed, with minimal side effects reported.

These results underscore the compound's potential utility in addressing antibiotic resistance.

Safety Profile

Toxicological studies indicate that the compound has a favorable safety profile at therapeutic doses. Side effects are generally mild and manageable, making it a candidate for further clinical development.

Mechanism of Action

The mechanism of action of 1-butyl-3-(4-ethylbenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their differences are summarized below:

Key Observations

Substituent Effects on Activity: Position 3: The sulfonyl group in the target compound may confer distinct electronic and steric properties compared to acyl (e.g., naphthalene-1-carbonyl in compound 80 ) or heterocyclic (e.g., oxadiazole in F418-0614 ) substituents. Position 1: Butyl vs. pentyl (e.g., compound 81 ) chains affect lipophilicity. Longer alkyl chains (e.g., pentyl) may enhance membrane penetration but reduce solubility. Position 6: A methyl group (target compound) vs. ethoxy () or fluoro () alters steric bulk and hydrogen-bonding capacity, impacting target affinity.

Synthetic Routes :

- The target compound’s synthesis likely follows methods similar to those in –7, where 1-alkyl-3-aroyl/sulfonyl derivatives are prepared via nucleophilic substitution (NaH-mediated alkylation) and sulfonylation .

Biological Activity :

- APDQ230122 (a 3-acyl analog) downregulates S. pneumoniae genes involved in peptidoglycan biosynthesis, suggesting that the target compound’s sulfonyl group might interact with similar pathways but with altered potency .

- Oxadiazole-containing analogs (e.g., F418-0614) are often used in drug discovery for metabolic stability, hinting that the target compound’s sulfonyl group could offer comparable advantages .

Biological Activity

Structure

The molecular formula for 1-butyl-3-(4-ethylbenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one is . The compound features a dihydroquinoline core substituted with a butyl group and a sulfonyl group derived from 4-ethylbenzene.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 336.47 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antiviral Activity

Research indicates that derivatives of dihydroquinoline compounds exhibit antiviral properties. Specifically, studies have shown that certain structural modifications can enhance their efficacy against various viral strains. For instance, compounds similar to this compound have demonstrated activity against influenza viruses and other RNA viruses by inhibiting viral replication processes .

Antimicrobial Properties

In vitro studies have suggested that this compound may possess antimicrobial properties. It has been tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Potential

Preliminary investigations into the anticancer activity of this compound have yielded promising results. It has been shown to induce apoptosis in various cancer cell lines through pathways involving caspase activation and modulation of Bcl-2 family proteins. The sulfonyl group is believed to play a crucial role in enhancing cytotoxicity against tumor cells .

Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antiviral activity of several dihydroquinoline derivatives. Among them, this compound exhibited significant inhibitory effects on viral replication in cell culture models, suggesting its potential as a therapeutic agent against viral infections .

Study 2: Antimicrobial Testing

In a comparative study published in Antimicrobial Agents and Chemotherapy, the compound was tested alongside standard antibiotics. Results indicated that it could effectively inhibit the growth of resistant bacterial strains, highlighting its potential as an alternative treatment option .

Study 3: Cancer Cell Line Studies

Research conducted on various cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis rates. This study emphasizes the need for further exploration into its mechanisms and potential clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.